

19(S)-Hydroxyconopharyngine chemical properties and CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **19(S)-Hydroxyconopharyngine**

Cat. No.: **B1179612**

[Get Quote](#)

An In-depth Technical Guide to 19(S)-Hydroxyconopharyngine

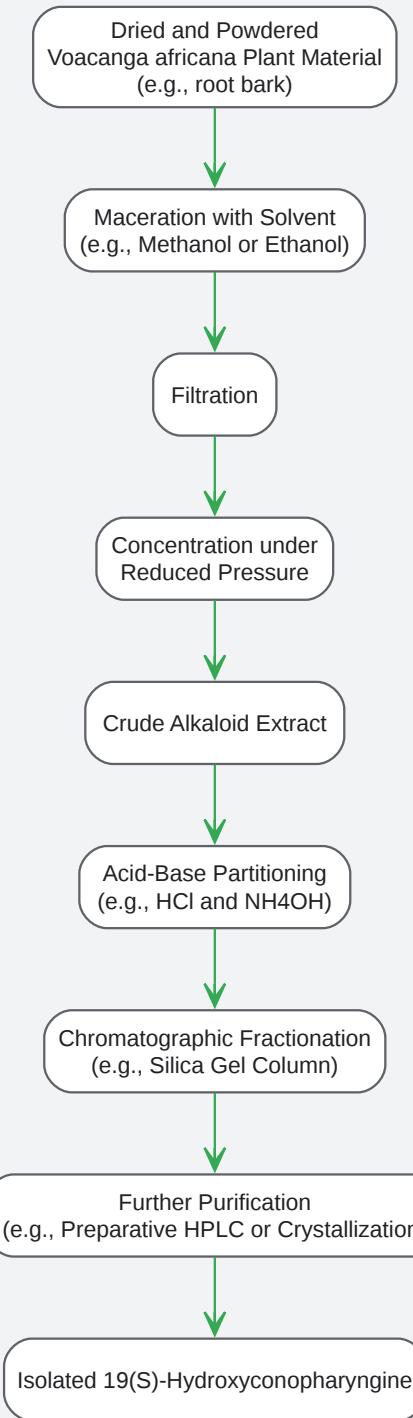
For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid. This class of compounds has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by its members, such as ibogaine. **19(S)-Hydroxyconopharyngine** is primarily found in plant species of the Apocynaceae family, notably Voacanga africana and Tabernaemontana bovina. This technical guide provides a comprehensive overview of the chemical properties, isolation, and known biological context of **19(S)-Hydroxyconopharyngine**, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **19(S)-Hydroxyconopharyngine** is fundamental for its isolation, characterization, and potential therapeutic application. The key chemical identifiers and properties are summarized below.


Property	Value	Source
CAS Number	16790-93-5	[1]
Molecular Formula	C ₂₃ H ₃₀ N ₂ O ₅	
Molecular Weight	414.49 g/mol	
Boiling Point	560.3 ± 50.0 °C (Predicted)	[2]
Density	1.32 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	14.93 ± 0.20 (Predicted)	[2]

Note: The boiling point, density, and pKa values are based on computational predictions and may not reflect experimentally determined values. Further experimental validation is required for precise characterization.

Experimental Protocols

Isolation of Alkaloids from *Voacanga africana*

While a specific protocol for the isolation of **19(S)-Hydroxyconopharyngine** is not readily available in the reviewed literature, general methods for the extraction of alkaloids from *Voacanga africana* can be adapted. The following is a generalized workflow based on common alkaloid extraction procedures.

General Alkaloid Isolation Workflow from Voacanga africana[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of alkaloids.

Methodology:

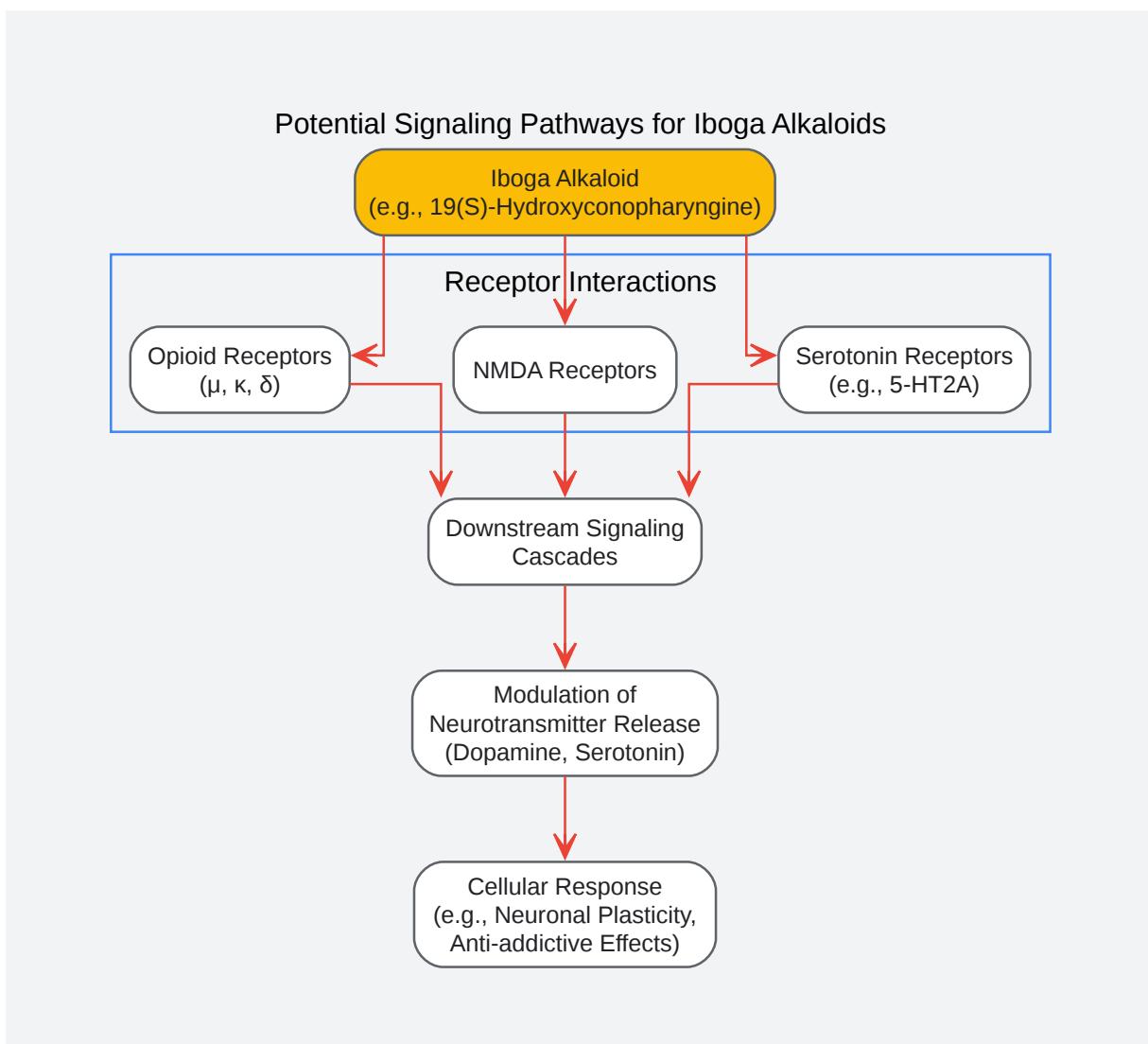
- Extraction: The dried and powdered plant material (e.g., root bark of Voacanga africana) is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.
- Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from neutral and acidic components. This typically involves dissolving the extract in an acidic solution (e.g., 1 M HCl), followed by basification (e.g., with NH₄OH to pH 9-10) and extraction with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
- Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This often begins with column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.
- Final Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or recrystallization, to afford pure **19(S)-Hydroxyconopharyngine**.

Note: The specific conditions for each step, including solvent systems and chromatographic media, would need to be optimized for the selective isolation of **19(S)-Hydroxyconopharyngine**.

Spectroscopic Data

Detailed experimental spectroscopic data for **19(S)-Hydroxyconopharyngine**, including ¹H NMR and ¹³C NMR, are not extensively reported in the currently available literature. The structural elucidation of related iboga alkaloids relies heavily on these techniques. For reference, the general regions for key proton and carbon signals in iboga-type alkaloids are as follows:

- ^1H NMR: Aromatic protons typically resonate in the δ 7.0-7.5 ppm region. The characteristic protons of the isoquinuclidine core appear in the aliphatic region (δ 1.0-4.0 ppm). The methoxy group protons would be expected around δ 3.8 ppm.
- ^{13}C NMR: Aromatic carbons are observed in the δ 100-150 ppm range. The carbons of the isoquinuclidine skeleton resonate in the upfield region (δ 20-80 ppm). The carbonyl carbon of the ester group, if present, would appear significantly downfield.


Acquisition of detailed 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is essential for the unambiguous structural confirmation of isolated **19(S)-Hydroxyconopharyngine**.

Biological Activity and Signaling Pathways

The biological activity of **19(S)-Hydroxyconopharyngine** has not been specifically detailed in the scientific literature. However, the broader class of iboga alkaloids, to which it belongs, is known for a wide range of pharmacological effects, primarily centered on the central nervous system.[3][4]

Ibogaine, the most studied iboga alkaloid, interacts with multiple neurotransmitter systems, including opioidergic, glutamatergic (NMDA receptors), and serotonergic pathways.[5][6][7] It is known for its anti-addictive properties.[3][8] Other alkaloids from *Voacanga africana* have also demonstrated various biological activities.

Given its structural similarity to other bioactive iboga alkaloids, it is plausible that **19(S)-Hydroxyconopharyngine** may exhibit similar pharmacological properties. Further research is necessary to elucidate its specific biological targets and mechanisms of action.

[Click to download full resolution via product page](#)

Caption: Putative signaling pathways for iboga alkaloids.

Conclusion

19(S)-Hydroxyconopharyngine remains a relatively understudied natural product with potential for significant biological activity, given its classification as an iboga alkaloid. This technical guide consolidates the currently available information on its chemical properties and provides a framework for its isolation and further investigation. The lack of comprehensive experimental data, particularly spectroscopic and pharmacological data, highlights a clear gap in the existing literature. Future research efforts should focus on the targeted isolation of **19(S)-**

Hydroxyconopharyngine to enable its full structural elucidation and the exploration of its therapeutic potential. Such studies will be crucial in unlocking the full value of this intriguing natural compound for the scientific and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. abmole.com [abmole.com]
- 2. 20S-Hydroxyconopharyngine CAS#: 16790-93-5 [amp.chemicalbook.com]
- 3. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Iboga Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ibogaine and a total alkaloidal extract of Voacanga africana modulate neuronal excitability and synaptic transmission in the rat parabrachial nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibogaine - Wikipedia [en.wikipedia.org]
- 8. Voacangine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [19(S)-Hydroxyconopharyngine chemical properties and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1179612#19-s-hydroxyconopharyngine-chemical-properties-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com